![molecular formula C18H21ClN2O3S B2401277 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1705037-96-2](/img/structure/B2401277.png)
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide, also known as CHIMSA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CHIMSA is a sulfonamide compound that contains a chloro group, a hydroxyethyl group, and a methylbenzenesulfonamide group. It is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis and antimicrobial activity of novel sulfonamide compounds reveals the potential of sulfonamide derivatives in combating microbial infections. These compounds were synthesized through optimized reactions and tested against various bacterial and fungal strains, showing significant antimicrobial properties (Vanparia et al., 2010).
Oxidation of Hydrocarbons
Research on the oxidation of hydrocarbons by aqueous platinum salts, including sulfonamides like p-toluenesulfonic acid, provides insights into the chemical reactivity and selectivity of sulfonamide compounds in organic synthesis. This study outlines a pathway for the stepwise hydroxylation of sulfonamides, offering a method for functionalizing these compounds at specific positions (Labinger et al., 1993).
Antiviral and Antifungal Activities
Another research focused on the synthesis of sulfonamides bearing the 1,3,4-oxadiazole moiety and their in vitro screening for anti-HIV and antifungal activities. This highlights the potential pharmaceutical applications of sulfonamide derivatives in developing treatments against viral and fungal infections (Zareef et al., 2007).
Chemical Synthesis and Characterization
A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists indicates the relevance of sulfonamide compounds in synthesizing small molecular antagonists for preventing HIV-1 infection. This research provides a basis for the development of targeted therapeutic agents (Cheng De-ju, 2015).
properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-15(19)4-3-5-18(12)25(23,24)20-11-17(22)14-6-7-16-13(10-14)8-9-21(16)2/h3-7,10,17,20,22H,8-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBNJMXJCURNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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